molecular formula C15H13FO3 B6402274 3-(2-Fluoro-3-methoxyphenyl)-2-methylbenzoic acid CAS No. 1261957-73-6

3-(2-Fluoro-3-methoxyphenyl)-2-methylbenzoic acid

Cat. No.: B6402274
CAS No.: 1261957-73-6
M. Wt: 260.26 g/mol
InChI Key: CAHMEZXFJVAOFP-UHFFFAOYSA-N
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Description

3-(2-Fluoro-3-methoxyphenyl)-2-methylbenzoic acid is an organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of a fluoro and methoxy group attached to a phenyl ring, which is further connected to a methylbenzoic acid moiety. The unique structural features of this compound make it an interesting subject for various chemical and pharmaceutical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluoro-3-methoxyphenyl)-2-methylbenzoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with commercially available 2-fluoro-3-methoxybenzene.

    Bromination: The aromatic ring is brominated using bromine in the presence of a catalyst such as iron(III) bromide.

    Grignard Reaction: The brominated product undergoes a Grignard reaction with methylmagnesium bromide to introduce the methyl group.

    Carboxylation: The resulting intermediate is then carboxylated using carbon dioxide under high pressure to form the benzoic acid derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluoro-3-methoxyphenyl)-2-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

    Substitution: The fluoro and methoxy groups can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium fluoride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol or potassium fluoride in dimethyl sulfoxide.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(2-Fluoro-3-methoxyphenyl)-2-methylbenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new pharmaceuticals with improved efficacy and reduced side effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-Fluoro-3-methoxyphenyl)-2-methylbenzoic acid involves its interaction with specific molecular targets. The fluoro and methoxy groups enhance its binding affinity to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-3-methoxybenzoic acid
  • 2-Methyl-3-fluorobenzoic acid
  • 3-Methoxy-2-methylbenzoic acid

Uniqueness

3-(2-Fluoro-3-methoxyphenyl)-2-methylbenzoic acid is unique due to the combination of fluoro, methoxy, and methyl groups on the benzoic acid framework. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(2-fluoro-3-methoxyphenyl)-2-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO3/c1-9-10(5-3-6-11(9)15(17)18)12-7-4-8-13(19-2)14(12)16/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAHMEZXFJVAOFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C(=O)O)C2=C(C(=CC=C2)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60690067
Record name 2'-Fluoro-3'-methoxy-2-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60690067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261957-73-6
Record name 2'-Fluoro-3'-methoxy-2-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60690067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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